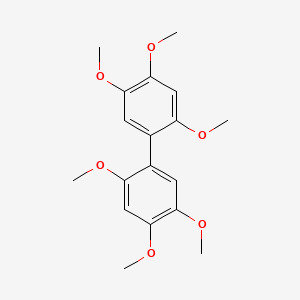
Chlorophyllin Copper Trisodium Salt (Technical Grade)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorophyllin Copper Trisodium Salt (Technical Grade) is a water-soluble derivative of chlorophyll. It is known for its vibrant green color and is commonly used in various scientific and industrial applications. The compound has a molecular formula of C34H31CuN4O6.3Na and a molecular weight of 724.15 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction typically occurs under alkaline conditions and involves the replacement of the magnesium ion in chlorophyll with a copper ion .
Industrial Production Methods
Industrial production of Chlorophyllin Copper Trisodium Salt involves large-scale saponification of chlorophyll extracted from plant sources. The process is followed by the addition of copper salts to form the copper complex. The final product is then purified and dried to obtain the technical grade compound .
Analyse Des Réactions Chimiques
Types of Reactions
Chlorophyllin Copper Trisodium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of various oxidized derivatives of the compound .
Applications De Recherche Scientifique
Chlorophyllin Copper Trisodium Salt has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical analyses and reactions.
Biology: The compound is used in studies related to photosynthesis and plant biology.
Medicine: It has been studied for its potential anticarcinogenic and antigenotoxic properties.
Mécanisme D'action
Chlorophyllin Copper Trisodium Salt exerts its effects through several mechanisms:
Chemopreventive Properties: It forms non-covalent complexes with mutagenic and carcinogenic molecules, reducing their absorption and promoting their excretion.
Antioxidant Activity: The compound exhibits antioxidant properties, protecting cells from oxidative damage.
Immunostimulatory Effects: It has been shown to stimulate the immune system, enhancing the body’s defense mechanisms.
Comparaison Avec Des Composés Similaires
Chlorophyllin Copper Trisodium Salt is unique compared to other similar compounds due to its water solubility and copper content. Similar compounds include:
Chlorophyllin Zinc Trisodium Salt: Similar in structure but contains zinc instead of copper.
Chlorophyllin Iron Trisodium Salt: Contains iron and is used in different applications.
Chlorophyllin Copper Trisodium Salt stands out due to its specific applications in medicine and industry, particularly its use as a colorant and its chemopreventive properties .
Propriétés
Formule moléculaire |
C34H31CuN4Na3O6 |
|---|---|
Poids moléculaire |
724.1 g/mol |
Nom IUPAC |
copper;trisodium;18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18-dihydroporphyrin-21,23-diide-2-carboxylate |
InChI |
InChI=1S/C34H36N4O6.Cu.3Na/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;;;;/h7,12-14,17,21H,1,8-11H2,2-6H3,(H5,35,36,37,38,39,40,41,42,43,44);;;;/q;+2;3*+1/p-5 |
Clé InChI |
HWDGVJUIHRPKFR-UHFFFAOYSA-I |
SMILES canonique |
CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C(=C4C(C(C(=N4)C=C5C(=C(C(=C2)[N-]5)C=C)C)C)CCC(=O)[O-])CC(=O)[O-])C(=O)[O-])C)C.[Na+].[Na+].[Na+].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


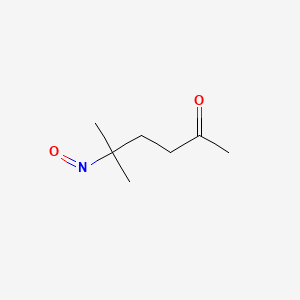
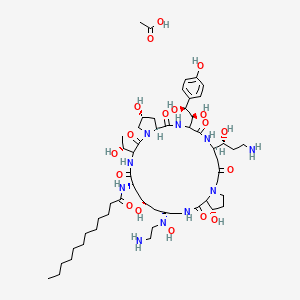
![2-O-benzyl 1-O-tert-butyl (3R)-3-[(4-methylphenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate](/img/structure/B13837156.png)
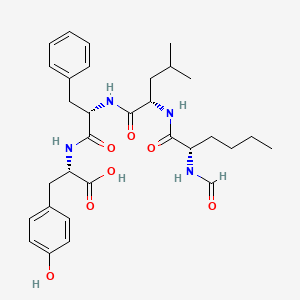
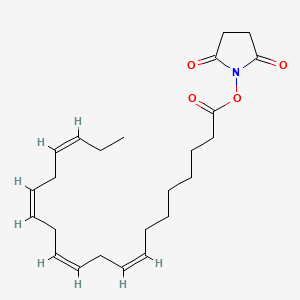
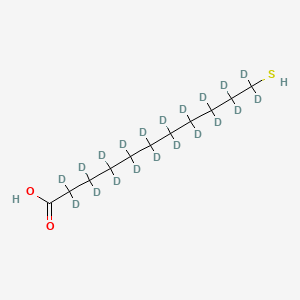
![4-Chloro-1-ethylpyrrolo[2,3-c]pyridine](/img/structure/B13837186.png)
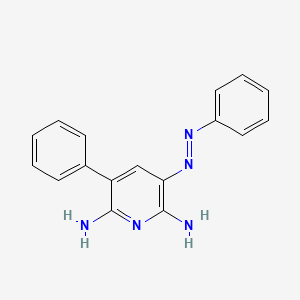

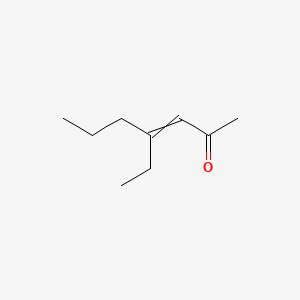
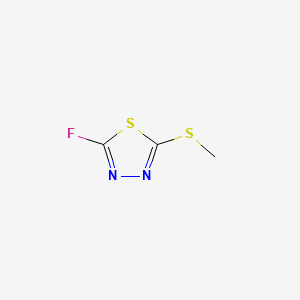
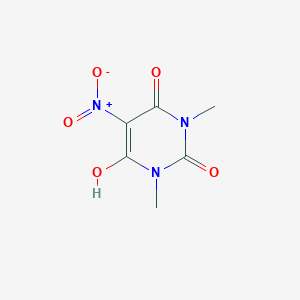
![2,3,4,6-tetradeuterio-5-[(2R)-pyrrolidin-2-yl]pyridine](/img/structure/B13837218.png)
